4-[(4-aminophenyl)methoxy]butan-1-ol
Overview
Description
4-[(4-aminophenyl)methoxy]butan-1-ol is an organic compound with the molecular formula C11H17NO2 It is characterized by the presence of an aminobenzyl group attached to a butanol backbone through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-aminophenyl)methoxy]butan-1-ol typically involves the reaction of 4-aminobenzyl alcohol with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-aminobenzyl alcohol attacks the bromine atom of 1-bromobutane, resulting in the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-aminophenyl)methoxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-[(4-Aminobenzyl)oxy]butanal.
Reduction: Formation of 4-[(4-Aminobenzyl)oxy]butanamine.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
4-[(4-aminophenyl)methoxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-aminophenyl)methoxy]butan-1-ol involves its interaction with specific molecular targets. The aminobenzyl group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The butanol moiety can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Hydroxybenzyl)oxy]butan-1-ol: Similar structure but with a hydroxyl group instead of an amino group.
4-[(4-Methoxybenzyl)oxy]butan-1-ol: Contains a methoxy group instead of an amino group.
4-[(4-Chlorobenzyl)oxy]butan-1-ol: Features a chlorine atom in place of the amino group.
Uniqueness
4-[(4-aminophenyl)methoxy]butan-1-ol is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-aminophenyl)methoxy]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11-5-3-10(4-6-11)9-14-8-2-1-7-13/h3-6,13H,1-2,7-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLYMBCCARIGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCCCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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